Cas no 145613-54-3 (Pentanoic acid,3-hydroxy-,(3R,4R,5aS,5bR,7aS,8S,11aS,11bR,13R,13aS)-8-ethyl-1,3,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-4-hydroxy-3,5b,8,11a,13a-pentamethyl-1-oxochryseno[1,2-c]furan-13-ylester)
145613-54-3 structure
Product Name:Pentanoic acid,3-hydroxy-,(3R,4R,5aS,5bR,7aS,8S,11aS,11bR,13R,13aS)-8-ethyl-1,3,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-4-hydroxy-3,5b,8,11a,13a-pentamethyl-1-oxochryseno[1,2-c]furan-13-ylester
Número CAS:145613-54-3
MF:C32H50O6
Megavatios:530.735810756683
CID:150277
PubChem ID:3081879
Update Time:2025-04-19
Pentanoic acid,3-hydroxy-,(3R,4R,5aS,5bR,7aS,8S,11aS,11bR,13R,13aS)-8-ethyl-1,3,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-4-hydroxy-3,5b,8,11a,13a-pentamethyl-1-oxochryseno[1,2-c]furan-13-ylester Propiedades químicas y físicas
Nombre e identificación
-
- Pentanoic acid,3-hydroxy-,(3R,4R,5aS,5bR,7aS,8S,11aS,11bR,13R,13aS)-8-ethyl-1,3,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-4-hydroxy-3,5b,8,11a,13a-pentamethyl-1-oxochryseno[1,2-c]furan-13-ylester
- [(3R,4R,5aS,5bR,7aS,8S,11aS,11bR,13R,13aS)-8-ethyl-4-hydroxy-3,5b,8,11a,13a-pentamethyl-1-oxo-4,5,5a,6,7,7a,9,10,11,11b,12,13-dodecahydro-3H-phenanthro[2,1-e][2]benzofuran-13-yl] 3-hydroxypentanoate
- Pentanoic acid,3-hydroxy-,(3R,4R,5aS,5bR,7aS,8S,11aS,11bR,13R,13aS)-8-ethyl-1,3,4,5,5a,5b,6,7,...
- Pentanoic acid,3-hydroxy-,(3R,4R,5aS,5bR,7aS,8S,11aS,11bR,13R,13aS)-8-ethyl-1,3,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-
- Pentanoic acid,3-hydroxy-,(3R,4R,5aS,5bR,7aS,8S,11aS,11bR,13R,13aS)-8-ethyl-1,3,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-4-hydroxy-3,5b,8,11a,13a-pentamethyl-1-oxochryseno[1,2-c]fura
- (3R,4R,5aS,5bR,7aS,8S,11aS,11bR,13R,13aS)-8-ethyl-4-hydroxy-3,5b,8,11a,13a-pentamethyl-1-oxo-1,3,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydrochryseno[1,2-c]furan-13-yl 3-hydroxypentanoate
- D(17a)-Homopregn-17-ene-17a-carboxylic acid, 4-ethyl-16,20-dihydroxy-12-((3-hydroxy-1-oxopentyl)oxy)-4,8-dimethyl-, gamma-lactone, (4beta,5alpha,12beta,16alpha,20R)-
- Phyllactone A
- Phyllactone B
- DTXSID60932656
- 145613-54-3
- 8-Ethyl-4-hydroxy-3,5b,8,11a,13a-pentamethyl-1-oxo-1,3,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydrochryseno[1,2-c]furan-13-yl 3-hydroxypentanoate
- CHEMBL450249
-
- Renchi: 1S/C32H50O6/c1-8-19(33)15-25(35)38-24-17-22-30(5)13-10-12-29(4,9-2)21(30)11-14-31(22,6)23-16-20(34)26-18(3)37-28(36)27(26)32(23,24)7/h18-24,33-34H,8-17H2,1-7H3/t18-,19?,20-,21+,22-,23+,24-,29+,30+,31-,32-/m1/s1
- Clave inchi: ASNLHWDCHRXQBN-CSYAWAKVSA-N
- Sonrisas: O(C(CC(CC)O)=O)[C@@H]1C[C@@H]2[C@@]3(C)CCC[C@](C)(CC)[C@@H]3CC[C@@]2(C)[C@@H]2C[C@H](C3[C@@H](C)OC(C=3[C@]21C)=O)O
Atributos calculados
- Calidad precisa: 530.36073931g/mol
- Masa isotópica única: 530.36073931g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 2
- Recuento de receptores de enlace de hidrógeno: 6
- Recuento de átomos pesados: 38
- Cuenta de enlace giratorio: 6
- Complejidad: 1020
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 10
- Recuento de centros estereoscópicos atómicos indefinidos: 1
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 6.4
- Superficie del Polo topológico: 93.1Ų
Pentanoic acid,3-hydroxy-,(3R,4R,5aS,5bR,7aS,8S,11aS,11bR,13R,13aS)-8-ethyl-1,3,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-4-hydroxy-3,5b,8,11a,13a-pentamethyl-1-oxochryseno[1,2-c]furan-13-ylester Literatura relevante
-
H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
-
Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
-
Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
-
Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
-
Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
Related Categories
- Disolventes y Químicos Orgánicos Compuestos Orgánicos Lípidos y moléculas similares a los lípidos Lipidos prenol Sesquiterpenoides Scalarane terpenoides sesquiterpénicos
- Disolventes y Químicos Orgánicos Compuestos Orgánicos Lípidos y moléculas similares a los lípidos Lipidos prenol Scalarane terpenoides sesquiterpénicos
145613-54-3 (Pentanoic acid,3-hydroxy-,(3R,4R,5aS,5bR,7aS,8S,11aS,11bR,13R,13aS)-8-ethyl-1,3,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-4-hydroxy-3,5b,8,11a,13a-pentamethyl-1-oxochryseno[1,2-c]furan-13-ylester) Productos relacionados
- 38647-10-8(Tripdiolide)
- 79233-15-1(Deoxyandrographolide)
- 6990-06-3(Fusidic acid)
- 122587-84-2([(1S)-2-[(1S,2R,4S,4aR,5R,8aR)-4-acetyloxy-4a-(acetyloxymethyl)-1,2-dimethylspiro[3,4,6,7,8,8a-hexahydro-2H-naphthalene-5,2'-oxirane]-1-yl]-1-(5-oxo-2H-furan-3-yl)ethyl] 2-methylbutanoate)
- 122587-83-1(Ajugamarin G1)
- 122616-88-0([5-acetyloxy-4a-(acetyloxymethyl)-7,8-dimethyl-8-[2-(2-methylbut-2-enoyloxy)-2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-1-yl] 2-methylbutanoate)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
Proveedores recomendados
Suzhou Genelee Bio-Technology Co., Ltd.
Miembros de la medalla de oro
Proveedor de China
Lote
Shandong Feiyang Chemical Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote
Inner Mongolia Xinhong Biological Technology Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote
烟台朗裕新材料科技有限公司
Miembros de la medalla de oro
Proveedor de China
Reactivos
钜澜化工科技(青岛)有限公司
Miembros de la medalla de oro
Proveedor de China
Lote